molecular formula C5H2N2O2S B186522 4-Nitrothiophene-2-carbonitrile CAS No. 42137-24-6

4-Nitrothiophene-2-carbonitrile

Cat. No. B186522
CAS RN: 42137-24-6
M. Wt: 154.15 g/mol
InChI Key: GXABDNAYUIKCPQ-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes. It has a CAS Number of 42137-24-6 and a molecular weight of 155.16 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Nitrothiophene-2-carbonitrile, often involves heterocyclization of various substrates . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 4-Nitrothiophene-2-carbonitrile is C5H2N2O2S . The InChI key is GXABDNAYUIKCPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Nitrothiophene-2-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : Research on related nitrothiophene derivatives, like "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile," explores their synthesis and structural analysis using techniques like X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy. This provides a foundational understanding of the optical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Jukić et al., 2010).

  • Ring Transformation Studies : The study of ring transformations in thiophene derivatives, such as the transformation of a thiophen into a pyrrole, is significant for the synthesis of novel organic compounds. Such transformations have implications in organic synthesis and the development of new materials or pharmaceuticals (Colburn et al., 1978).

  • Electrochemical Applications : Research on the electrochemical polymerization of tetrathienyl compounds explores their potential in creating electroactive films. These findings are relevant for the development of new materials in electronics and sensor technologies (Visy et al., 1996).

  • Photophysical Properties and Metal Sensors : Investigations into the photophysical properties of thiophene derivatives, such as those obtained from the Gewald reaction, reveal their potential applications as metal sensors. This is critical for developing new materials for sensing and detection technologies (Abaee et al., 2017).

Safety And Hazards

4-Nitrothiophene-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

4-nitrothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABDNAYUIKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304314
Record name 4-Nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrothiophene-2-carbonitrile

CAS RN

42137-24-6
Record name 4-Nitro-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42137-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Dell'Erba, F Sancassan, M Novi, D Spinelli… - Journal of the …, 1989 - pubs.rsc.org
A 13C nmr study in (CD3)2SO has been carried out on 5-cyano-(5), 5-methoxycarbonyl-(6), 5-carbamoyl-(7), and 5-acetyl-3-nitro-2-X-thiophenes (8) in order to investigate the 2-X-…
Number of citations: 7 pubs.rsc.org

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